Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Description

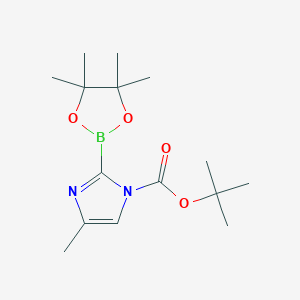

Tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is a boronic ester-imidazole hybrid compound with a molecular formula of C₁₈H₂₈BN₂O₄. Its structure integrates a tert-butyl carboxylate group, a methyl-substituted imidazole ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This combination confers unique reactivity, enabling applications in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis and materials science. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the imidazole ring facilitates interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C15H25BN2O4 |

|---|---|

Molecular Weight |

308.18 g/mol |

IUPAC Name |

tert-butyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate |

InChI |

InChI=1S/C15H25BN2O4/c1-10-9-18(12(19)20-13(2,3)4)11(17-10)16-21-14(5,6)15(7,8)22-16/h9H,1-8H3 |

InChI Key |

GWFWNJVVSIICET-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CN2C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~344.2 g/mol

- Storage : Typically stored under inert atmosphere at 2–8°C to prevent boronic ester hydrolysis .

- Reactivity : The dioxaborolane group participates in palladium-catalyzed cross-couplings, while the imidazole nitrogen atoms can act as ligands or hydrogen-bond acceptors .

The compound’s uniqueness arises from the synergistic effects of its boronic ester and imidazole functionalities. Below is a systematic comparison with structurally related compounds:

Boronic Esters with Imidazole Derivatives

Boronic Esters with Heterocyclic Variations

| Compound Name | Structural Features | Key Differences | Reactivity/Applications | Reference |

|---|---|---|---|---|

| Tert-butyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | Fluorinated indazole | Fluorine increases electronegativity and metabolic stability | Enhanced π–π stacking with aromatic residues in proteins | |

| Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | Thiazole ring | Sulfur atom in thiazole alters electronic properties | Used in metal-catalyzed reactions requiring sulfur coordination | |

| 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one | Imidazolidinone core | Non-aromatic ring reduces planarity and binding affinity | Limited to non-planar target interactions |

Non-Boronic Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.